molecular formula C14H20ClN3O2 B13036654 Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate

Cat. No.: B13036654
M. Wt: 297.78 g/mol
InChI Key: XPWCVQZEYVSGQU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrido[4,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of the compound to form different derivatives.

    Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized heterocyclic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: Used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: Employed in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate is unique due to its specific structural features and the presence of the ethyl ester group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl 4-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)pentanoate

InChI

InChI=1S/C14H20ClN3O2/c1-3-20-13(19)5-4-10(2)18-7-6-12-11(9-18)8-16-14(15)17-12/h8,10H,3-7,9H2,1-2H3

InChI Key

XPWCVQZEYVSGQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)N1CCC2=NC(=NC=C2C1)Cl

Origin of Product

United States

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